DiSC18(3)

Description

BenchChem offers high-quality DiSC18(3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DiSC18(3) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

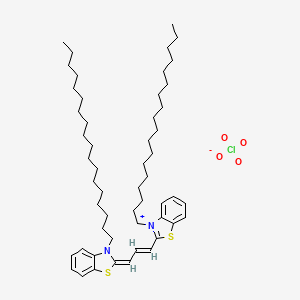

C53H85ClN2O4S2 |

|---|---|

Poids moléculaire |

913.8 g/mol |

Nom IUPAC |

(2E)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;perchlorate |

InChI |

InChI=1S/C53H85N2S2.ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-54-48-40-33-35-42-50(48)56-52(54)44-39-45-53-55(49-41-34-36-43-51(49)57-53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1(3,4)5/h33-36,39-45H,3-32,37-38,46-47H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |

Clé InChI |

OPYVTERQQUMURQ-UHFFFAOYSA-M |

SMILES isomérique |

CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |

SMILES canonique |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O |

Origine du produit |

United States |

Foundational & Exploratory

DiSC3(5) Fluorescent Dye: A Technical Guide for Cellular and Mitochondrial Membrane Potential Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DiSC3(5), or 3,3'-Dipropylthiadicarbocyanine iodide, is a lipophilic, cationic fluorescent dye widely utilized in life sciences research to investigate plasma and mitochondrial membrane potential.[1][2] Its sensitivity to changes in transmembrane potential makes it an invaluable tool for studying cellular physiology, drug effects, and antimicrobial mechanisms.[2][3] This technical guide provides a comprehensive overview of DiSC3(5), including its mechanism of action, spectral properties, experimental protocols, and data interpretation, tailored for researchers, scientists, and professionals in drug development.

Core Principles and Mechanism of Action

DiSC3(5) is a potentiometric probe that operates on the principle of the Nernst equilibrium.[3][4] As a positively charged (cationic) molecule, it is drawn across polarized biological membranes by the negative-inside membrane potential.[3][4]

In energized cells with a hyperpolarized (highly negative) membrane potential, DiSC3(5) accumulates within the cytoplasm or mitochondria.[1] This accumulation leads to the formation of non-fluorescent or weakly fluorescent aggregates (dimers and polymers), resulting in a significant quenching of the dye's fluorescence signal.[1][3][5]

Conversely, when the membrane depolarizes (becomes less negative), the driving force for DiSC3(5) accumulation is reduced. The dye is consequently released from the cell or mitochondrial matrix into the extracellular medium or cytoplasm, respectively.[1][3] This disaggregation into fluorescent monomers leads to a measurable increase in fluorescence intensity, a phenomenon known as dequenching.[1][3] Therefore, a decrease in fluorescence corresponds to membrane hyperpolarization, while an increase in fluorescence indicates depolarization.

This dynamic response allows for real-time monitoring of membrane potential changes in various cell types, including bacteria and eukaryotic cells.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative properties of DiSC3(5) fluorescent dye.

Table 1: Physicochemical and Spectral Properties

| Property | Value | Reference(s) |

| Full Chemical Name | 3,3'-Dipropylthiadicarbocyanine iodide | [1][7] |

| CAS Number | 53213-94-8 | [7][8] |

| Molecular Formula | C₂₅H₂₇IN₂S₂ | [8][9] |

| Molecular Weight | 546.53 g/mol | [8][9] |

| Excitation Maximum (Ex) | ~622 nm | [1][6][7] |

| Emission Maximum (Em) | ~670 nm | [1][6][7] |

| Solubility | Soluble in DMSO and Ethanol | [1][8] |

Table 2: Experimental Parameters

| Parameter | Recommended Range/Value | Reference(s) |

| Stock Solution Concentration | 1-5 mM (in DMSO or Ethanol) | [1][8] |

| Working Solution Concentration | 1-5 µM (in buffer or medium) | [1][8] |

| Suspension Cell Density | 1 x 10⁶ cells/mL | [6][8] |

| Incubation Time | 2-20 minutes at 37°C | [1][8] |

| IC50 (Mitochondrial NAD-linked respiration) | 8 µM | [6][8] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are foundational protocols for the use of DiSC3(5).

Protocol 1: Preparation of DiSC3(5) Solutions

-

Stock Solution (1-5 mM):

-

Dissolve the required mass of DiSC3(5) powder in high-quality, anhydrous DMSO or ethanol. For example, to make a 1 mM stock solution, dissolve 5.47 mg of DiSC3(5) (MW: 546.53) in 10 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[8]

-

-

Working Solution (1-5 µM):

-

On the day of the experiment, dilute the stock solution into a suitable buffer (e.g., PBS, HBSS) or serum-free cell culture medium to the final desired working concentration.[1][8]

-

The optimal concentration should be determined empirically for each cell type and experimental condition, but a starting range of 1-5 µM is recommended.[1]

-

Protocol 2: Staining of Suspension Cells

-

Cell Preparation: Harvest cells and wash them with a suitable buffer. Resuspend the cells in the pre-warmed (37°C) buffer or medium at a density of approximately 1 x 10⁶ cells/mL.[8]

-

Staining: Add the DiSC3(5) working solution to the cell suspension to achieve the final desired concentration.

-

Incubation: Incubate the cell suspension for 2-20 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type and should be determined empirically to allow for sufficient dye accumulation and signal quenching.[1][8]

-

Measurement: After incubation, the fluorescence can be measured directly using a fluorometer, fluorescence microscope, or flow cytometer. For fluorometric measurements, transfer the cell suspension to a cuvette or microplate.

Protocol 3: Staining of Adherent Cells

-

Cell Culture: Grow adherent cells on a sterile support, such as glass coverslips or in a clear-bottom microplate, until they reach the desired confluency.

-

Washing: Gently wash the cells twice with a pre-warmed (37°C) buffer (e.g., PBS) to remove any residual medium.

-

Staining: Add the DiSC3(5) working solution to the cells, ensuring the entire surface is covered.

-

Incubation: Incubate the cells for 2-20 minutes at 37°C, protected from light.[1][8]

-

Washing (Optional but Recommended): Gently wash the cells two to three times with the pre-warmed buffer to remove excess dye from the medium.[1]

-

Measurement: Immediately analyze the cells using a fluorescence microscope.

Visualizations: Workflows and Signaling Pathways

Mechanism of DiSC3(5) in Response to Membrane Potential

The following diagram illustrates the core mechanism of DiSC3(5) as it responds to changes in cellular membrane potential.

Caption: Mechanism of DiSC3(5) fluorescence change with membrane potential.

Experimental Workflow for Measuring Membrane Depolarization

This diagram outlines a typical experimental workflow for using DiSC3(5) to measure changes in membrane potential induced by a stimulus, such as a drug or antimicrobial peptide.

Caption: Standard workflow for a DiSC3(5) membrane depolarization assay.

Signaling Pathway of Antimicrobial-Induced Depolarization

This diagram illustrates the logical sequence of events when using DiSC3(5) to assess the membrane-disrupting activity of an antimicrobial peptide (AMP).

Caption: Pathway of AMP-induced depolarization measured by DiSC3(5).

References

- 1. DiSC3(5)_TargetMol [targetmol.com]

- 2. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 4. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. chemscene.com [chemscene.com]

DiSC3(5) spectral properties and excitation/emission wavelengths

An In-depth Technical Guide to the Spectral Properties and Application of DiSC3(5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dipropylthiadicarbocyanine iodide, commonly known as DiSC3(5), is a lipophilic, cationic fluorescent dye widely utilized for the real-time measurement of plasma and mitochondrial membrane potential.[1][2] Its sensitivity to changes in transmembrane potential makes it an invaluable tool in various research fields, including microbiology, cell biology, and drug discovery, particularly for assessing the effects of antimicrobial compounds or ion channel modulators.[3][4][5] This guide provides a comprehensive overview of its spectral properties, mechanism of action, and detailed protocols for its application.

Mechanism of Action

DiSC3(5) functions as a potentiometric probe. As a positively charged molecule, it is drawn across the cell membrane by a negative-inside membrane potential (hyperpolarization).[3][6] This accumulation within the cell or mitochondria leads to a high internal concentration, causing the dye molecules to form non-fluorescent aggregates (a process known as self-quenching).[3][4][6] Consequently, a suspension of hyperpolarized cells stained with DiSC3(5) will exhibit low fluorescence.

Conversely, when the membrane depolarizes (becomes less negative), the driving force for accumulation is lost. The dye is released from the cells back into the surrounding medium, where it disaggregates into fluorescent monomers.[2][6][7] This de-quenching results in a measurable increase in fluorescence intensity.[3][8] This dynamic relationship allows for the sensitive, real-time tracking of membrane potential changes.[2]

Spectral Properties

The spectral properties of DiSC3(5) can vary slightly depending on the solvent and whether the dye is in a monomeric or aggregated state. The most commonly cited values are summarized below.

| Property | Wavelength (nm) | Condition / Notes | Source(s) |

| Excitation Maximum (λex) | ~622 nm | In various buffers; common for fluorometry. | [1][2][7][9][10] |

| ~651-652 nm | Reported for absorbance maximum. | [11][12][13] | |

| Emission Maximum (λem) | ~670 nm | In various buffers; common for fluorometry. | [1][2][7][9][10] |

| ~675 nm | Reported alongside 651 nm absorbance. | [11][12] | |

| ~688 nm | Emission maximum can shift upon entering cells during hyperpolarization. | [7] | |

| Absorption Maximum (λabs) | ~651 nm | Corresponds to the primary visible absorption band. | [11][12] |

| ~358 nm | A secondary absorption peak in the UV range. | [7][14] |

Experimental Protocols

Accurate and reproducible results depend on careful preparation of reagents and optimized staining procedures.

1. Stock Solution Preparation

-

Reagent : DiSC3(5) powder.

-

Solvent : High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH).[1][2]

-

Procedure : Prepare a stock solution at a concentration of 1-5 mM. If the compound does not dissolve completely, gentle warming or sonication can be applied.[1][15]

-

Storage : Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[1][15]

2. Working Solution Preparation

-

Procedure : On the day of the experiment, dilute the stock solution into a suitable aqueous buffer to a final working concentration of 1-5 µM.[15] For bacterial studies, concentrations of 1-2 µM are often optimal.[6][16]

-

Buffer Choice : Suitable buffers include serum-free culture medium, Phosphate-Buffered Saline (PBS), or HEPES-buffered saline (HBSS).[15] For bacterial assays, growth medium such as LB can be used, sometimes supplemented with BSA to reduce dye absorption to plasticware.[6]

-

Optimization : The ideal working concentration is cell-type dependent and should be determined empirically by testing a range of concentrations to achieve the best signal-to-noise ratio.[6][15]

3. Staining Protocol for Suspension Cells (Fluorometry / Flow Cytometry)

-

Harvest cells and wash as required. Resuspend them in the chosen buffer at the optimized density (e.g., 1x10^6 cells/mL for mammalian cells, or an OD600 of 0.2-0.3 for bacteria).[1][6]

-

Add the DiSC3(5) working solution to the cell suspension.

-

Incubate at 37°C for a period of 2 to 20 minutes. The time should be optimized to allow for maximum dye uptake and fluorescence quenching.[2][15]

-

For flow cytometry, cells may be analyzed directly. For fluorometry, the suspension is placed in a cuvette for measurement. Washing is typically not performed before fluorometric kinetic assays.[6]

4. Staining Protocol for Adherent Cells (Fluorescence Microscopy)

-

Grow cells on sterile glass coverslips or in imaging-compatible plates.[1][15]

-

Remove the culture medium and gently wash the cells.

-

Add 100-200 µL of the DiSC3(5) working solution, ensuring the cell monolayer is fully covered.[1][15]

-

Incubate at 37°C for 2-20 minutes, protected from light.[1][15]

-

Gently drain the dye solution and wash the cells two to three times with pre-warmed growth medium or buffer to remove extracellular dye. Each wash can include a 5-10 minute incubation.[1][2]

-

Mount the coverslip and proceed immediately to imaging.

Applications and Data Acquisition

1. Fluorometry for Kinetic Analysis

This is the most common application, used to measure population-level changes in membrane potential over time.

-

Protocol :

-

Place the stained cell suspension in a temperature-controlled fluorometer.

-

Set the excitation and emission wavelengths (e.g., 622 nm and 670 nm, respectively).[10]

-

Record a baseline fluorescence signal until it is stable, representing the quenched state of the polarized cells.[3][6]

-

Inject the test compound (e.g., a potential antimicrobial or ion channel modulator) and continue recording. An increase in fluorescence indicates membrane depolarization.[6][10]

-

(Optional) At the end of the experiment, inject a known depolarizing agent, such as the ionophore gramicidin (B1672133) or valinomycin, to induce maximal depolarization and establish the maximum fluorescence signal for normalization.[3][6]

-

2. Fluorescence Microscopy

Microscopy allows for the qualitative and quantitative analysis of membrane potential at the single-cell level.[6][16] This is particularly useful for observing heterogeneity in a cell population's response to a stimulus.[6] Polarized cells will appear dimly fluorescent, while depolarized cells will show a marked increase in brightness.[16]

3. Flow Cytometry

Flow cytometry can also be used to assess membrane potential changes in individual cells within a large population. DiSC3(5)-labeled cells can typically be analyzed using a flow cytometer's far-red fluorescence channel (e.g., FL3).[2][15] An increase in fluorescence intensity in this channel corresponds to membrane depolarization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]

- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medicine.tulane.edu [medicine.tulane.edu]

- 11. DiSC3(5) [3,3'-Dipropylthiadicarbocyanine iodide] - 100 mg [eurogentec.com]

- 12. DiSC3(5) [3,3'-Dipropylthiadicarbocyanine iodide] - 100 mg [anaspec.com]

- 13. researchgate.net [researchgate.net]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to DiSC3(5) Fluorescence Quenching and Dequenching for Membrane Potential Measurement

For Researchers, Scientists, and Drug Development Professionals

Core Principle of DiSC3(5) Fluorescence

3,3'-Dipropylthiadicarbocyanine iodide, or DiSC3(5), is a lipophilic, cationic fluorescent probe extensively utilized for the real-time monitoring of membrane potential in a variety of cell types, including bacteria and mitochondria.[1][2] Its mechanism of action is predicated on its ability to respond to the electrical potential gradient across cellular membranes.

In energized cells, which typically maintain a negative internal membrane potential, the positively charged DiSC3(5) molecules are driven into the cell, accumulating within the cytoplasmic membrane.[3][4][5] This accumulation leads to the formation of dye aggregates, which results in a significant self-quenching of the dye's fluorescence.[6][7] Consequently, a suspension of polarized cells stained with DiSC3(5) will exhibit low overall fluorescence.

Conversely, when the membrane potential is dissipated, a process known as depolarization, the driving force for DiSC3(5) accumulation is lost. The dye is then rapidly released from the cell membrane back into the surrounding medium.[3][5] This disaggregation of the dye molecules leads to a significant increase in fluorescence, a phenomenon termed dequenching.[4][6] The change in fluorescence intensity is directly proportional to the extent of membrane potential alteration, providing a robust method for its measurement.[8]

The excitation and emission maxima for DiSC3(5) are approximately 622 nm and 670 nm, respectively.[1]

Key Signaling and Experimental Workflow

The process of using DiSC3(5) to measure membrane potential involves several key steps, from the initial staining of the cells to the induction of depolarization and the subsequent measurement of fluorescence changes.

Caption: Experimental workflow for measuring membrane potential using DiSC3(5).

Mechanism of Quenching and Dequenching

The fluorescence modulation of DiSC3(5) is a direct consequence of its concentration-dependent aggregation within the cell membrane. This process can be visualized as a dynamic equilibrium influenced by the cell's membrane potential.

Caption: The relationship between membrane potential and DiSC3(5) fluorescence state.

Quantitative Data Summary

The following tables summarize key quantitative parameters for DiSC3(5) assays, compiled from various studies.

| Parameter | Value | Notes |

| Excitation Wavelength | ~622 nm | Can be measured with a fluorometer equipped with appropriate filters (e.g., 610 ± 5 nm).[1][4] |

| Emission Wavelength | ~670 nm | Can be measured with a fluorometer equipped with appropriate filters (e.g., 660 ± 5 nm).[1][4] |

| Stock Solution | 1-5 mM in DMSO or EtOH | It is crucial to maintain a final DMSO concentration that does not affect the cells but ensures dye solubility (e.g., 0.5-1%).[1][2][4] |

| Working Concentration | 0.5 - 5 µM | The optimal concentration should be determined empirically for each cell type and experimental condition. Higher concentrations can lead to reduced differences between polarized and depolarized states.[1][4][5] |

| Cell Density (Bacteria) | OD600 of 0.2 - 0.3 | Cell density should be optimized to achieve a strong quenching response.[4] |

| Experimental Condition/Agent | Typical Concentration | Effect on DiSC3(5) Fluorescence |

| Gramicidin (B1672133) | 1-5 µM | Dequenching (Depolarization) |

| Valinomycin | 4-5 µM | Dequenching (Depolarization) |

| Polymyxin B (PMB) | 7-20 µg/ml | Dequenching (Depolarization) |

| Polymyxin B Nonapeptide (PMBN) | 30-31 µM (or 30 µg/ml) | Can enhance DiSC3(5) uptake in Gram-negative bacteria.[5] |

| BSA (in buffer) | 0.5 mg/ml | Reduces absorption of DiSC3(5) to polystyrene surfaces.[4] |

Detailed Experimental Protocols

Fluorometric Measurement of Membrane Potential in Bacteria

This protocol is adapted from methodologies described for B. subtilis, S. aureus, and E. coli.[4][5]

Materials:

-

Bacterial culture in logarithmic growth phase

-

Appropriate growth medium (e.g., LB broth) or buffer (e.g., PBS with glucose)

-

DiSC3(5) stock solution (1 mM in DMSO)

-

Depolarizing agent (e.g., Gramicidin or Valinomycin)

-

Black, clear-bottom microtiter plates

-

Temperature-controlled fluorometer

Procedure:

-

Grow bacteria to the mid-logarithmic phase.

-

Dilute the culture to an optical density at 600 nm (OD600) of 0.2 in pre-warmed medium or buffer. For assays in buffer, it is often supplemented with a carbon source like glucose.[5]

-

Transfer 135-200 µL of the diluted cell suspension to each well of a black microtiter plate.

-

Measure the background fluorescence for 2-3 minutes to establish a baseline.

-

Add DiSC3(5) to a final concentration of 1 µM. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).

-

Monitor the fluorescence quenching until a stable, low signal is achieved. This indicates the dye has accumulated in the polarized cells.

-

Add the compound of interest or a positive control for depolarization (e.g., 1 µM gramicidin).

-

Immediately begin kinetic measurement of fluorescence intensity to observe dequenching.

-

Continue to record the fluorescence until a stable, high signal is reached, indicating complete depolarization.

Microscopic Analysis of Membrane Potential

This protocol allows for single-cell analysis of membrane potential changes.[4]

Materials:

-

Bacterial culture in logarithmic growth phase

-

Growth medium

-

DiSC3(5) stock solution (1 mM in DMSO)

-

Depolarizing agent (e.g., Gramicidin)

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

To an early-mid logarithmic phase cell culture, add DiSC3(5) to a final concentration of 2 µM directly in the growth medium.

-

Incubate with shaking for 5 minutes.

-

Mount a small volume of the cell suspension on a microscope slide and cover with a coverslip.

-

Image the cells using a fluorescence microscope. Polarized cells will show strong cellular fluorescence.

-

To observe depolarization, a depolarizing agent like gramicidin (5 µM) can be added to the cell suspension before imaging. Depolarized cells will exhibit a dramatic decrease in cellular fluorescence.[4]

Conclusion

The DiSC3(5) fluorescence quenching and dequenching assay is a powerful and widely adopted method for assessing membrane potential in real-time. A thorough understanding of its principles, combined with careful optimization of experimental parameters, is crucial for obtaining reliable and reproducible data. This guide provides a foundational framework for researchers and drug development professionals to effectively employ this technique in their studies of cellular bioenergetics and the mechanisms of membrane-active compounds.

References

- 1. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 4. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. air.uniud.it [air.uniud.it]

- 7. gpb.sav.sk [gpb.sav.sk]

- 8. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of DiSC3(5) with Mitochondrial Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) and its interaction with mitochondrial membranes. DiSC3(5) is a lipophilic, cationic dye widely utilized to measure mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial function and overall cell health. This document details the mechanism of action of DiSC3(5), provides quantitative data on its effects, outlines detailed experimental protocols, and illustrates key signaling pathways regulating ΔΨm.

Core Principles of DiSC3(5) Interaction with Mitochondrial Membranes

DiSC3(5) is a potentiometric fluorescent probe whose distribution across the mitochondrial membrane is dependent on the electrochemical gradient. In healthy, energized mitochondria, the interior of the mitochondrion (the matrix) is negatively charged relative to the cytosol. This negative potential drives the accumulation of the positively charged DiSC3(5) molecules within the mitochondrial matrix.[1]

The core principle of its use lies in its fluorescence properties. In dilute solutions, DiSC3(5) is highly fluorescent. However, as it accumulates and concentrates within the energized mitochondria, it forms non-fluorescent aggregates, leading to a phenomenon known as fluorescence quenching.[1][2] This quenching of the fluorescence signal is directly proportional to the mitochondrial membrane potential. A higher ΔΨm results in greater dye accumulation and more significant fluorescence quenching. Conversely, a dissipation or collapse of the mitochondrial membrane potential, a hallmark of mitochondrial dysfunction and apoptosis, leads to the release of DiSC3(5) from the mitochondria back into the cytoplasm. This disaggregation of the dye results in an increase in fluorescence intensity, a process referred to as dequenching.[1][2]

Key Properties of DiSC3(5):

| Property | Value | Reference |

| Excitation Wavelength (max) | 622 nm | [3] |

| Emission Wavelength (max) | 670 nm | [3] |

| IC50 (Inhibition of NAD-associated mitochondrial respiratory system) | 8 µM | [3] |

Quantitative Data on DiSC3(5) Effects

The interaction of DiSC3(5) with mitochondria is not merely passive; the dye itself can exert biological effects, particularly at higher concentrations. It is crucial for researchers to be aware of these effects to avoid experimental artifacts.

Table 2.1: Effects of DiSC3(5) on Mitochondrial Function

| Parameter | Concentration | Observed Effect | Reference |

| Mitochondrial Respiration | 5 µM | Inhibition of latent oxygen consumption | |

| 50 µM | Acceleration of mitochondrial oxygen consumption (induces mitochondrial permeability transition) | ||

| Mitochondrial Swelling | In the absence of inorganic phosphate | Induces mitochondrial swelling | |

| Cytochrome c Release | When inducing mitochondrial permeability transition | Induces release of mitochondrial cytochrome c |

Experimental Protocols

Accurate and reproducible measurement of mitochondrial membrane potential using DiSC3(5) requires careful adherence to optimized protocols. Below are detailed methodologies for key experiments.

Preparation of DiSC3(5) Solutions

-

Stock Solution (1-5 mM): Dissolve DiSC3(5) powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (EtOH). Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

Working Solution (1-5 µM): On the day of the experiment, dilute the stock solution in a suitable buffer, such as serum-free cell culture medium, Hanks' Balanced Salt Solution (HBSS), or phosphate-buffered saline (PBS). The optimal concentration of the working solution should be determined empirically for each cell type and experimental condition, typically within a range of 0.1 to 5 µM.

Staining Protocol for Suspension Cells

-

Cell Preparation: Harvest cells and resuspend them in a pre-warmed (37°C) buffer at a density of 1 x 10^6 cells/mL.

-

Dye Loading: Add the DiSC3(5) working solution to the cell suspension to the final desired concentration.

-

Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light. The optimal incubation time may vary between cell types.

-

Measurement: Analyze the fluorescence intensity using a fluorometer, fluorescence plate reader, or flow cytometer. For fluorometric measurements, use excitation and emission wavelengths of approximately 622 nm and 670 nm, respectively.

Staining Protocol for Adherent Cells

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and culture until they reach the desired confluency.

-

Medium Removal: Gently aspirate the culture medium.

-

Dye Loading: Add the DiSC3(5) working solution to each well.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

Washing (Optional but Recommended): Gently wash the cells with pre-warmed buffer to remove excess dye.

-

Measurement: Add back pre-warmed buffer to the wells and immediately measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

Calibration of DiSC3(5) Fluorescence Signal

To obtain a more quantitative measure of mitochondrial membrane potential in millivolts (mV), the DiSC3(5) fluorescence signal can be calibrated using the potassium ionophore valinomycin (B1682140). Valinomycin selectively permeabilizes the plasma membrane to K+, effectively clamping the membrane potential at the Nernst potential for K+. By varying the extracellular K+ concentration, a range of known membrane potentials can be established, allowing for the creation of a calibration curve.

Protocol:

-

Prepare Buffers: Prepare a series of calibration buffers with varying K+ concentrations. The ionic strength of the buffers should be kept constant by replacing KCl with NaCl.

-

Cell Preparation: Resuspend cells in the different calibration buffers.

-

Dye Loading: Add DiSC3(5) to each cell suspension and incubate as described above.

-

Valinomycin Addition: Add valinomycin (typically 1-5 µM) to each sample to permeabilize the membrane to K+.

-

Fluorescence Measurement: Record the steady-state fluorescence for each K+ concentration.

-

Calculate Membrane Potential: Calculate the theoretical membrane potential for each buffer using the Nernst equation: ΔΨ (mV) = -61.5 * log10([K+]in / [K+]out) (where [K+]in is the intracellular potassium concentration, typically assumed to be around 140 mM, and [K+]out is the extracellular potassium concentration in your buffer).

-

Generate Calibration Curve: Plot the measured fluorescence intensity against the calculated membrane potential to generate a calibration curve. This curve can then be used to convert the fluorescence of experimental samples into an estimated mitochondrial membrane potential.

Signaling Pathways and Logical Relationships

The mitochondrial membrane potential is a dynamic parameter that is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for interpreting changes in DiSC3(5) fluorescence in the context of cellular physiology and pathology.

Experimental Workflow for DiSC3(5)-based High-Throughput Screening

DiSC3(5) is a valuable tool for high-throughput screening (HTS) to identify compounds that modulate mitochondrial membrane potential.

Caption: High-throughput screening workflow using DiSC3(5).

Regulation of Mitochondrial Outer Membrane Permeability by Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of apoptosis, with their opposing pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members controlling the integrity of the outer mitochondrial membrane. Permeabilization of the outer membrane leads to the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade.

Caption: Bcl-2 family regulation of mitochondrial apoptosis.

Calcium Signaling and Mitochondrial Permeability Transition

Mitochondria are key players in cellular calcium homeostasis. While physiological levels of mitochondrial calcium stimulate ATP production, excessive calcium uptake can trigger the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. Persistent opening of the mPTP leads to the collapse of the mitochondrial membrane potential and cell death.

Caption: Calcium-induced mitochondrial permeability transition.

Conclusion

DiSC3(5) is a powerful and widely used tool for the assessment of mitochondrial membrane potential. Its utility in basic research and drug discovery is well-established. However, a thorough understanding of its mechanism of action, its potential off-target effects, and the intricate signaling pathways that govern mitochondrial function is paramount for the accurate interpretation of experimental data. This guide provides a foundational framework for researchers to effectively utilize DiSC3(5) in their studies of mitochondrial biology and pathology.

References

Measuring Bacterial Cytoplasmic Membrane Potential with DiSC3(5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The integrity of the bacterial cytoplasmic membrane and the maintenance of its electrochemical potential are fundamental to cell viability, making it a prime target for novel antimicrobial agents. The fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide, or DiSC3(5), has emerged as a widely used tool for real-time monitoring of bacterial membrane potential. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation associated with the use of DiSC3(5) for assessing bacterial cytoplasmic membrane potential.

Core Principles of DiSC3(5) Function

DiSC3(5) is a cationic, lipophilic dye that accumulates in the cytoplasmic membrane of energized bacteria.[1][2] Its mechanism of action is predicated on the Nernstian equilibrium, where the positively charged dye is driven into the negatively charged interior of polarized cells.[1][2] This accumulation leads to self-quenching of the dye's fluorescence.[1][3] Upon disruption of the membrane potential, an event known as depolarization, the dye is released back into the extracellular medium, resulting in a significant increase in fluorescence intensity (dequenching).[1][3][4] This change in fluorescence provides a robust and sensitive measure of the bacterial membrane potential.[5][6][7]

The translocation of DiSC3(5) across the membrane is a multi-step process involving binding, reorientation, and translocation, which ultimately leads to a redistribution of the dye between the inner and outer leaflets of the cytoplasmic membrane.[5]

Quantitative Data Summary

For reproducible and accurate measurements, careful optimization of experimental parameters is crucial. The following tables summarize key quantitative data for utilizing DiSC3(5).

| Parameter | Value | Organism(s) | Reference(s) |

| Excitation Wavelength | 622 nm - 652 nm | General | [5][8][9] |

| Emission Wavelength | 670 nm - 672 nm | General | [5][8][9] |

| Final Dye Concentration | 0.4 µM - 2 µM | S. aureus, S. epidermidis, B. subtilis, E. coli | [1][6][8][10] |

| Bacterial Cell Density (OD600) | 0.2 - 0.3 | B. subtilis, S. aureus | [10] |

| DMSO Concentration | 0.5% - 2% (v/v) | General | [1][6][10][11] |

Table 1: Spectroscopic and Concentration Parameters for DiSC3(5) Assay

| Reagent/Condition | Purpose | Typical Concentration/Value | Reference(s) |

| Polymyxin (B74138) B (PMB) | Positive control for depolarization (pore-forming) | 7 µM - 20 µg/ml | [6] |

| Polymyxin B nonapeptide (PMBN) | Outer membrane permeabilizing agent for Gram-negative bacteria | 30 µg/ml - 31 µM | [6] |

| Gramicidin | Positive control for depolarization (ion channel-forming) | 1 µM - 5 µM | [1][10] |

| Valinomycin (B1682140) | K+ ionophore for calibration of membrane potential | 4 µM - 5 µM | [1][12] |

| Glucose | Carbon source to maintain metabolic activity in buffer | 0.2% - 25 mM | [6][8] |

| Bovine Serum Albumin (BSA) | Can improve assay performance in some media | 0.5 mg/ml | [1][10] |

| Calcium Chloride (CaCl2) | Can be critical for maintaining membrane integrity in buffer | 1 mM | [6] |

Table 2: Common Reagents and Additives in DiSC3(5) Assays

Experimental Protocols

The following sections provide detailed methodologies for fluorometric and microscopic measurements of bacterial membrane potential using DiSC3(5).

Fluorometric Measurement in a Plate Reader

This protocol is suitable for high-throughput screening of compounds that affect bacterial membrane potential.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Appropriate growth medium (e.g., LB, BHI) or buffer (e.g., PBS)

-

DiSC3(5) stock solution (in DMSO)

-

Test compounds and controls (e.g., Gramicidin, Polymyxin B)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Cell Preparation: Grow bacteria to the mid-logarithmic phase. Dilute the culture to an optimal optical density (OD600 of 0.2 for B. subtilis or 0.3 for S. aureus) in pre-warmed medium or buffer.[10] For experiments in buffer, supplement with a carbon source like glucose (0.2%) and consider adding CaCl2 (1 mM) to maintain cell integrity.[6]

-

Assay Setup: Transfer 135-200 µL of the diluted cell suspension to the wells of a black 96-well plate.[1][8]

-

Baseline Measurement: Measure the background fluorescence of the cells and medium for 2-5 minutes.[1][6]

-

Dye Addition: Add DiSC3(5) to a final concentration of 0.5-1 µM.[1][6] Ensure the final DMSO concentration is between 1-2%.[6][11]

-

Fluorescence Quenching: Monitor the fluorescence until a stable, quenched baseline is achieved. This indicates the accumulation of the dye in polarized cells.[1][6]

-

Compound Addition: Add the test compound or a positive control for depolarization (e.g., gramicidin).[1][10]

-

Depolarization Measurement: Immediately begin measuring the fluorescence intensity. An increase in fluorescence (dequenching) indicates membrane depolarization.[1][3]

Single-Cell Analysis using Fluorescence Microscopy

This method allows for the visualization of membrane potential changes at the single-cell level.

Materials:

-

Bacterial culture in logarithmic growth phase

-

DiSC3(5) stock solution (in DMSO)

-

Test compounds and controls

-

Microscope slides (Teflon-coated multi-spot slides are recommended)[11]

-

Agarose (B213101) pads (1.2% in water or supplemented with 10% growth medium)[11]

-

Fluorescence microscope with appropriate filter sets (e.g., Cy5)[10][11]

Procedure:

-

Cell Staining: Incubate the bacterial cell suspension (mid-log phase) with DiSC3(5) (e.g., 2 µM) directly in the growth medium for approximately 5 minutes with shaking.[1]

-

Slide Preparation: Place a small volume of the stained cell suspension on an agarose pad on a microscope slide.[11]

-

Imaging: Immediately visualize the cells using a fluorescence microscope. Polarized cells will exhibit strong cellular fluorescence.[1][10]

-

Testing for Depolarization: To observe depolarization, the test compound can be added to the cell suspension before staining or directly to the cells on the slide. Depolarized cells will show a significant loss of cellular fluorescence.[1][10]

Mandatory Visualizations

Mechanism of DiSC3(5) Action

The following diagram illustrates the principle of DiSC3(5) as a membrane potential probe.

Caption: Mechanism of DiSC3(5) in polarized vs. depolarized bacteria.

Experimental Workflow for Fluorometric Assay

This diagram outlines the key steps in a typical microplate-based DiSC3(5) experiment.

Caption: Workflow for DiSC3(5) membrane potential measurement.

Considerations for Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria can act as a barrier to DiSC3(5) entry, complicating measurements.[6][7] To overcome this, the use of an outer membrane permeabilizing agent, such as polymyxin B nonapeptide (PMBN), may be necessary to facilitate dye access to the cytoplasmic membrane.[6] It is crucial to titrate the concentration of such agents to ensure they permeabilize the outer membrane without independently affecting the cytoplasmic membrane potential.

Calibration of the DiSC3(5) Signal

For a more quantitative assessment, the DiSC3(5) fluorescence signal can be calibrated to an absolute membrane potential value (in millivolts). This is typically achieved by using the K+ ionophore valinomycin in buffers with varying K+ concentrations to clamp the membrane potential to known values based on the Nernst equation.[1][12] This allows for the creation of a standard curve correlating fluorescence intensity to membrane potential.[1]

By following these detailed protocols and understanding the underlying principles, researchers can effectively employ DiSC3(5) as a powerful tool to investigate bacterial physiology and screen for new antimicrobial compounds that target the cytoplasmic membrane.

References

- 1. frontiersin.org [frontiersin.org]

- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

The Dawn of Membrane Potential Sensing: An In-depth Technical Guide to Early Research on Carbocyanine Dyes

For Researchers, Scientists, and Drug Development Professionals

The ability to measure the electrical potential across a cell membrane was a pivotal advancement in cellular physiology and drug discovery. Before the widespread use of patch-clamp electrophysiology, researchers sought reliable methods to optically report on this crucial cellular parameter. This technical guide delves into the foundational research of the 1970s that established carbocyanine dyes as the first widely used fluorescent probes for membrane potential. This exploration is crucial for understanding the evolution of cellular electrophysiology techniques and for the ongoing development of novel potentiometric probes.

The Core Principle: Voltage-Dependent Dye Distribution

Early research, most notably the seminal 1974 paper by Sims, Waggoner, Wang, and Hoffman in Biochemistry, laid the groundwork for understanding how carbocyanine dyes report changes in membrane potential.[1] The fundamental mechanism for the so-called "slow" carbocyanine dyes is based on their voltage-dependent partitioning between the extracellular medium and the cell's interior.[2][3] These cationic, lipophilic dyes are driven across the cell membrane by the electrical potential.

A key discovery was that the fluorescence of these dyes is significantly quenched upon aggregation within the cell.[4] Therefore, a more negative internal membrane potential leads to a greater accumulation and aggregation of the dye inside the cell, resulting in a decrease in the overall fluorescence of the cell suspension. Conversely, depolarization of the membrane causes the dye to be released back into the extracellular medium, leading to disaggregation and an increase in fluorescence.

Quantitative Analysis of Early Carbocyanine Dyes

The early studies quantified the performance of various carbocyanine dyes. While a comprehensive side-by-side comparison with standardized parameters is challenging to extract from the initial publications, the following table summarizes key quantitative data for some of the pioneering dyes. It is important to note that the exact fluorescence change is highly dependent on the specific cell type, dye-to-membrane ratio, and the instrumentation used.

| Dye | Common Abbreviation | Typical Wavelengths (Excitation/Emission) | Typical Response Time | Reported Fluorescence Change | Key Early References |

| 3,3'-dipropylthiadicarbocyanine | diS-C3-(5) | ~622 nm / ~670 nm | Seconds | Up to 80% change in suspension fluorescence | Sims et al., 1974[1]; Waggoner, 1979 |

| 3,3'-dihexyloxacarbocyanine | diO-C6(3) | ~484 nm / ~501 nm | Seconds | Significant fluorescence changes, used for relative potential measurements | Waggoner, 1979 |

| 3,3'-diethyloxadicarbocyanine | diO-C2(5) | Not specified in early reviews | Seconds | Not specified | Waggoner, 1979 |

Experimental Protocols from the Pioneering Era

The methodologies developed in the 1970s for using carbocyanine dyes laid the foundation for future optical measurements of membrane potential. Below are detailed protocols reconstructed from the early literature.

I. Preparation of Cells and Dye Solutions

-

Cell Preparation: Red blood cells were a common model system. They were typically washed multiple times in a buffered saline solution (e.g., 150 mM NaCl, 5 mM HEPES, pH 7.4). The final cell suspension was adjusted to a specific hematocrit, often around 0.5%.

-

Dye Stock Solution: A stock solution of the carbocyanine dye (e.g., diS-C3-(5)) was prepared in a solvent like ethanol (B145695) at a concentration of approximately 1 mg/mL.

-

Working Dye Solution: The stock solution was diluted into the cell suspension to a final concentration that was empirically determined to give the optimal fluorescence response. This was a critical step, as too high a concentration could lead to artifacts. Typical final concentrations were in the micromolar range.

II. Measurement of Fluorescence

-

Instrumentation: Early experiments utilized spectrofluorometers. While specific models are not always mentioned in the publications, these instruments were capable of measuring fluorescence intensity over time at specific excitation and emission wavelengths. The sample cuvette was typically stirred to ensure a homogenous cell suspension.

-

Data Acquisition: The fluorescence of the cell suspension containing the dye was continuously monitored. A baseline fluorescence was established before inducing a change in membrane potential.

III. Calibration of the Fluorescence Signal

A crucial aspect of the early research was the development of a method to calibrate the fluorescence signal in terms of millivolts (mV). This was achieved by using the potassium ionophore valinomycin (B1682140) to clamp the membrane potential at known values.

-

Valinomycin Treatment: Valinomycin was added to the cell suspension to make the cell membrane selectively permeable to potassium ions (K+).

-

Varying External Potassium Concentration: The membrane potential could then be set to a known value by altering the external potassium concentration, as predicted by the Nernst equation:

Em (in mV) = -61.5 * log10([K+]in / [K+]out)

where [K+]in is the intracellular potassium concentration (which was either measured or assumed to be constant over the short duration of the experiment) and [K+]out is the extracellular potassium concentration.

-

Generating a Calibration Curve: By stepwise addition of KCl to the cell suspension, a series of known membrane potentials were induced, and the corresponding fluorescence intensity was recorded. This allowed for the creation of a calibration curve that related fluorescence to membrane potential.

Visualizing the Mechanisms and Workflows

To better understand the underlying principles and experimental procedures, the following diagrams were created using the Graphviz DOT language.

Caption: Mechanism of slow carbocyanine dyes for membrane potential sensing.

Caption: Experimental workflow for calibrating carbocyanine dye fluorescence.

The "Fast" Dyes: An Alternative Mechanism

In addition to the "slow" redistribution dyes, early research also identified "fast" response dyes, such as certain merocyanine (B1260669) dyes. These dyes did not rely on translocation across the membrane. Instead, their spectral properties changed in response to the electric field via an "on-off" mechanism. This involved a rapid, voltage-dependent partitioning of the dye between the membrane surface and the adjacent aqueous phase, or a change in the dye's orientation within the membrane. These dyes exhibited much faster response times, on the order of milliseconds, making them suitable for studying rapid events like action potentials. However, the magnitude of their fluorescence change was generally smaller than that of the slow dyes.

Conclusion and Future Outlook

The pioneering research on carbocyanine dyes in the 1970s was a landmark achievement in cellular biology. It provided a non-invasive optical method to measure a fundamental cellular parameter, opening up new avenues of investigation into cellular electrophysiology. The principles and techniques developed during this era, such as the use of ionophores for calibration, are still relevant today. While modern techniques and more advanced fluorescent probes have since been developed, the foundational work with early carbocyanine dyes remains a cornerstone of our ability to optically probe the electrical life of the cell. This historical perspective is invaluable for researchers developing the next generation of voltage sensors and for those applying these powerful tools in drug discovery and basic research.

References

- 1. Studies on the mechanism by which cyanine dyes measure membrane potential in red blood cells and phosphatidylcholine vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential difference and the distribution of ions across the human red blood cell membrane; a study of the mechanism by which the fluorescent cation, diS-C3-(5) reports membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]

Methodological & Application

Application Notes and Protocols for DiSC3(5) Staining of Adherent Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

DiSC3(5) (3,3'-Dipropylthiadicarbocyanine Iodide) is a lipophilic, cationic cyanine (B1664457) dye widely used to measure plasma membrane potential in living cells.[1][2][3] Its utility lies in its ability to report changes in membrane potential through fluorescence intensity shifts. In cells with a polarized (negative-inside) plasma membrane, the positively charged DiSC3(5) dye accumulates in the cytoplasm and within mitochondria, leading to self-quenching of its fluorescence.[1][4] Conversely, when the plasma membrane depolarizes, the dye is released from the cell, resulting in a significant increase in fluorescence intensity.[1][3][4] This property makes DiSC3(5) a valuable tool for studying ion channel activity, drug screening, and monitoring cell health and apoptosis.

Mechanism of Action

DiSC3(5) is a slow-response potentiometric probe. As a cationic dye, it is drawn into cells with a negative transmembrane potential.[2] This accumulation leads to an increase in the intracellular dye concentration, causing the formation of non-fluorescent aggregates (dimers and higher-order polymers), which quenches the overall fluorescence signal.[5][6] Upon membrane depolarization, the driving force for dye accumulation is reduced, leading to the release of the dye into the extracellular medium. This disaggregation into fluorescent monomers results in a detectable increase in fluorescence.[4][5]

Mechanism of DiSC3(5) fluorescence response to membrane potential changes.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for using DiSC3(5) in staining protocols for adherent cells.

Table 1: DiSC3(5) Properties and Concentrations

| Parameter | Value | Reference |

| Excitation (max) | ~622 nm | [1][7] |

| Emission (max) | ~670 nm | [1][7] |

| Stock Solution Concentration | 1 - 5 mM in DMSO or Ethanol (B145695) | [1][8] |

| Working Solution Concentration | 1 - 5 µM in buffer (e.g., HBSS, PBS, serum-free medium) | [1][8] |

Table 2: Experimental Parameters for Adherent Cell Staining

| Parameter | Recommended Range | Notes | Reference |

| Incubation Temperature | 37°C | [1][8] | |

| Incubation Time | 2 - 20 minutes | Cell type dependent, requires optimization. | [1][8] |

| Washing Steps | 2 - 3 times with pre-warmed growth medium | Each wash can be 5-10 minutes. | [8] |

| DMSO Concentration in final suspension | 0.5 - 2% | Crucial for dye solubility. | [2][9] |

Experimental Protocol: DiSC3(5) Staining of Adherent Cells

This protocol outlines the steps for staining adherent cells with DiSC3(5) to monitor plasma membrane potential.

Materials:

-

DiSC3(5) powder

-

Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

-

Hanks' Balanced Salt Solution (HBSS), Phosphate-Buffered Saline (PBS), or serum-free cell culture medium

-

Adherent cells cultured on sterile glass coverslips or in a microplate

-

Pre-warmed complete cell culture medium

-

Fluorescence microscope with appropriate filter sets (e.g., Cy5) or a microplate reader

Protocol:

1. Preparation of Stock Solution (1-5 mM): a. Dissolve the DiSC3(5) powder in high-quality, anhydrous DMSO or ethanol to make a 1 to 5 mM stock solution.[1][8] b. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. c. Store the stock solution at -20°C, protected from light.[1]

2. Preparation of Working Solution (1-5 µM): a. On the day of the experiment, dilute the stock solution into a suitable buffer such as HBSS, PBS, or serum-free medium to a final working concentration of 1 to 5 µM.[1][8] b. The optimal concentration should be determined empirically for each cell type and experimental condition. It is recommended to test a range of concentrations.

3. Staining of Adherent Cells: a. Culture adherent cells on sterile glass coverslips or in a suitable imaging plate until they reach the desired confluency. b. Remove the coverslips from the growth medium and gently drain any excess medium.[1][8] c. Add the DiSC3(5) working solution to the cells, ensuring the entire surface is covered.[1][8] d. Incubate the cells at 37°C for 2 to 20 minutes, protected from light.[1][8] The optimal incubation time will vary depending on the cell type and should be determined experimentally.

4. Washing: a. After incubation, carefully aspirate the dye-containing solution. b. Wash the cells two to three times with pre-warmed (37°C) complete growth medium to remove excess dye.[8] For each wash, it is recommended to incubate the cells with the fresh medium for 5-10 minutes before draining.[8]

5. Imaging and Analysis: a. After the final wash, mount the coverslip on a slide with a suitable buffer or medium. b. Observe the cells using a fluorescence microscope equipped with a filter set appropriate for Cy5 (Excitation/Emission ~622/670 nm). c. For quantitative analysis, measure the fluorescence intensity of the cells before and after treatment with a depolarizing agent (e.g., high potassium buffer, ionophores like gramicidin). An increase in fluorescence intensity indicates membrane depolarization.

Experimental workflow for DiSC3(5) staining of adherent cells.

Considerations and Troubleshooting:

-

Optimization: The working concentration of DiSC3(5) and the incubation time are critical parameters that need to be optimized for each cell line to achieve a balance between adequate signal and minimal toxicity.

-

Toxicity: At higher concentrations or with prolonged incubation, DiSC3(5) can be toxic to cells, in part by inhibiting mitochondrial respiration.[7]

-

Phototoxicity and Photobleaching: DiSC3(5) is susceptible to photobleaching. Minimize exposure to excitation light and use neutral density filters where possible.

-

Controls: It is essential to include appropriate controls in your experiments. A positive control for depolarization can be achieved by treating cells with a high concentration of potassium chloride (e.g., 50 mM KCl) in the imaging buffer, which will depolarize the plasma membrane.

-

Solubility: Ensure that the final concentration of DMSO in the cell suspension is maintained at a level that ensures dye solubility without adversely affecting the cells (typically 0.5-2%).[2][9]

By following this detailed protocol and considering these factors, researchers can successfully utilize DiSC3(5) to monitor changes in plasma membrane potential in adherent cells for a variety of applications.

References

- 1. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]

- 2. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. biorxiv.org [biorxiv.org]

Application Notes and Protocols for DiSC3(5) in Suspension Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSC3(5) (3,3'-Dipropylthiadicarbocyanine Iodide) is a lipophilic, cationic fluorescent probe widely utilized for real-time monitoring of membrane potential in various biological systems, including suspension cells. Its sensitivity to changes in transmembrane potential makes it an invaluable tool in diverse research areas such as drug discovery, toxicology, and cellular bioenergetics. This document provides detailed application notes and experimental protocols for the use of DiSC3(5) with suspension cells.

The fundamental principle behind DiSC3(5) lies in its response to the electrical potential across a membrane. In polarized cells with a negative inside membrane potential, the cationic DiSC3(5) dye accumulates in the cytoplasm and within mitochondria. This accumulation leads to self-quenching of its fluorescence.[1][2][3] Upon membrane depolarization, the dye is released from the cells into the extracellular medium, resulting in a significant increase in fluorescence intensity (dequenching).[1][2][3] This change in fluorescence can be quantitatively measured to assess alterations in membrane potential.

Applications

-

Drug Discovery: Screening for compounds that modulate ion channel activity or impact cellular bioenergetics by observing their effects on membrane potential.[4]

-

Toxicology: Assessing the cytotoxic effects of compounds by detecting changes in plasma and mitochondrial membrane potential, which are early indicators of apoptosis and cellular stress.

-

Antimicrobial Research: Investigating the mechanism of action of antimicrobial agents that target the bacterial cytoplasmic membrane, leading to depolarization.[1][2][3]

-

Cellular Bioenergetics: Studying mitochondrial function and dysfunction by monitoring changes in the mitochondrial membrane potential, a key indicator of the cell's energetic state.[5]

-

Apoptosis Research: Detecting the collapse of mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.

Data Presentation

Quantitative Analysis of DiSC3(5) Fluorescence

The following tables provide examples of quantitative data that can be obtained using the DiSC3(5) protocol.

| Parameter | Cell Type | Value | Reference |

| IC50 (Mitochondrial Respiration Inhibition) | Not specified | 8 µM | [5] |

Table 1: Inhibitory Concentration of DiSC3(5). This table indicates the concentration at which DiSC3(5) inhibits the mitochondrial respiratory system by 50%. This is an important consideration for experimental design to avoid off-target effects of the dye itself.

| External K+ Concentration (mM) | Membrane Potential (mV) (Calculated) | Relative Fluorescence Units (RFU) |

| 5 | -120 | Low |

| 20 | -90 | Intermediate |

| 50 | -60 | High |

| 140 | 0 | Highest |

Table 2: Example Calibration of DiSC3(5) Fluorescence to Membrane Potential. This table illustrates the principle of calibrating DiSC3(5) fluorescence against known membrane potentials, which can be established using a potassium ionophore like valinomycin (B1682140) in buffers with varying external potassium concentrations. The data presented here is illustrative and will vary depending on the cell type and experimental conditions. A detailed protocol for generating such a calibration curve is provided below.

Experimental Protocols

Protocol 1: General Staining of Suspension Cells with DiSC3(5)

This protocol outlines the basic steps for staining suspension cells with DiSC3(5) for analysis by fluorometry or flow cytometry.

Materials:

-

DiSC3(5) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)

-

Suspension cells of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Microcentrifuge tubes

-

Fluorometer or flow cytometer with appropriate filters (Excitation ~622 nm, Emission ~670 nm)

Procedure:

-

Preparation of DiSC3(5) Stock Solution (1-5 mM):

-

Dissolve DiSC3(5) powder in anhydrous DMSO or EtOH to a final concentration of 1-5 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[6]

-

-

Preparation of DiSC3(5) Working Solution (1-5 µM):

-

On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., serum-free medium, PBS, or HBSS) to a final working concentration of 1-5 µM.[6]

-

The optimal concentration should be determined empirically for each cell type and application.

-

-

Cell Preparation:

-

Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Wash the cells once with pre-warmed (37°C) PBS or HBSS.

-

Resuspend the cells in the desired buffer at a density of 1 x 10^6 cells/mL.[6]

-

-

Staining:

-

Add the DiSC3(5) working solution to the cell suspension.

-

Incubate for 5-20 minutes at 37°C, protected from light.[6] The optimal incubation time may vary between cell types.

-

-

Measurement:

-

Fluorometry: Transfer the stained cell suspension to a cuvette or a 96-well black plate and measure the fluorescence using a fluorometer (Excitation/Emission ~622/670 nm).

-

Flow Cytometry: Analyze the stained cells on a flow cytometer using appropriate laser and filter sets (e.g., a red laser for excitation and a long-pass filter for emission).

-

Protocol 2: Calibration of Membrane Potential using Valinomycin

This protocol describes how to generate a calibration curve to correlate DiSC3(5) fluorescence with absolute membrane potential values.

Materials:

-

DiSC3(5) stained cells (from Protocol 1)

-

Valinomycin stock solution (e.g., 10 mM in DMSO)

-

A series of calibration buffers with varying K+ concentrations (e.g., 5, 20, 50, 140 mM KCl, with the total ionic strength kept constant by adjusting the NaCl concentration).

Procedure:

-

Prepare Calibration Buffers: Create a set of buffers with varying potassium concentrations. For example:

-

Buffer 1: 5 mM KCl, 135 mM NaCl

-

Buffer 2: 20 mM KCl, 120 mM NaCl

-

Buffer 3: 50 mM KCl, 90 mM NaCl

-

Buffer 4: 140 mM KCl, 0 mM NaCl

-

All buffers should also contain other essential ions and a buffering agent (e.g., HEPES).

-

-

Cell Preparation:

-

Wash and resuspend the cells in the calibration buffer with the lowest K+ concentration (e.g., 5 mM KCl).

-

-

Staining:

-

Stain the cells with DiSC3(5) as described in Protocol 1.

-

-

Calibration:

-

Aliquot the stained cell suspension into separate tubes or wells.

-

To each aliquot, add valinomycin to a final concentration of 1-5 µM. Valinomycin is a potassium ionophore that will clamp the membrane potential to the Nernst equilibrium potential for potassium.

-

For each aliquot, replace the buffer with the corresponding calibration buffer.

-

Measure the fluorescence intensity for each K+ concentration after it has stabilized.

-

-

Data Analysis:

-

Calculate the theoretical membrane potential for each K+ concentration using the Nernst equation: E = (RT/zF) * ln([K+]out / [K+]in) (where R is the gas constant, T is the temperature in Kelvin, z is the charge of the ion, F is the Faraday constant, and [K+]in is the intracellular potassium concentration, typically assumed to be around 140 mM).

-

Plot the measured fluorescence intensity against the calculated membrane potential to generate a calibration curve.

-

Mandatory Visualizations

Caption: Experimental workflow for staining suspension cells with DiSC3(5).

Caption: DiSC3(5) in the context of the intrinsic apoptosis signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. DISC-mediated activation of caspase-2 in DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of death-inducing signaling complex (DISC) by pro-apoptotic C-terminal fragment of RIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: DiSC3(5) in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSC3(5) (3,3'-Dipropylthiadicarbocyanine iodide) is a lipophilic, cationic fluorescent dye widely employed for the real-time monitoring of membrane potential in various biological systems.[1][2] Its sensitivity to changes in transmembrane potential makes it an invaluable tool in fluorescence microscopy for a range of applications, from assessing mitochondrial health to screening for membrane-active antimicrobial compounds.[3][4] This document provides detailed application notes and experimental protocols for the effective use of DiSC3(5).

Full Chemical Name: 3,3'-dipropyl-2,2'-thiadicarbocyanine[5]

Principle of Action

DiSC3(5) is a membrane-permeable dye that accumulates in cells with a negative inside membrane potential (hyperpolarized), such as healthy eukaryotic cells and viable bacteria.[6][7] This accumulation within the cell or on the mitochondrial membrane leads to aggregation of the dye molecules, resulting in self-quenching of their fluorescence.[1][6] Conversely, when the membrane depolarizes (becomes less negative), the dye is released from the cell into the surrounding medium, leading to a significant increase in fluorescence intensity.[1][8] This inverse relationship between membrane potential and fluorescence intensity allows for the dynamic measurement of membrane potential changes.[8]

Figure 1: Mechanism of DiSC3(5) action.

Applications in Fluorescence Microscopy

-

Assessment of Mitochondrial Membrane Potential: A key indicator of cellular health and apoptosis.[1][3]

-

Screening for Antimicrobial Compounds: Identifying drugs that disrupt bacterial membrane potential.[4][9]

-

Studying Ion Channel Activity: Monitoring changes in membrane potential in response to ion channel modulators.

-

High-Throughput Screening in Drug Development: Assessing the effects of compound libraries on cellular membrane potential.[10]

-

Monitoring Bacterial Viability: Differentiating between live and dead bacteria based on membrane potential.[11]

Quantitative Data Summary

| Property | Value | Reference(s) |

| Full Chemical Name | 3,3'-Dipropylthiadicarbocyanine iodide | [1] |

| Molecular Formula | C25H27IN2S2 | [1] |

| Molecular Weight | 546.53 g/mol | [1] |

| Excitation Maximum | ~622 nm | [1][12] |

| Emission Maximum | ~670 nm | [1][12] |

| Solubility | Soluble in DMSO and Ethanol | [1][3] |

| Typical Working Concentration | 1 - 5 µM | [3] |

Experimental Protocols

Protocol 1: Staining of Adherent Mammalian Cells

This protocol is suitable for observing changes in plasma membrane or mitochondrial membrane potential in cultured adherent cells.

Figure 2: Workflow for staining adherent cells.

Materials:

-

DiSC3(5) powder

-

Anhydrous DMSO or Ethanol

-

Serum-free cell culture medium, PBS, or HBSS

-

Adherent cells cultured on glass coverslips

-

Fluorescence microscope with a Cy5 filter set

Procedure:

-

Prepare a 1-5 mM stock solution of DiSC3(5) in anhydrous DMSO or ethanol. [3] Store the stock solution at -20°C, protected from light.[13]

-

Prepare a 1-5 µM working solution by diluting the stock solution in a suitable buffer, such as serum-free medium, HBSS, or PBS. [13] The optimal concentration may vary depending on the cell type and experimental conditions.

-

Grow adherent cells on sterile glass coverslips to the desired confluency.

-

Remove the growth medium and gently wash the cells twice with warm PBS or HBSS.

-

Add the DiSC3(5) working solution to the coverslips, ensuring the cells are completely covered.

-

Incubate the cells for 2-20 minutes at 37°C. [1] The optimal incubation time should be determined empirically for each cell type.[1]

-

Remove the dye-containing medium and wash the cells two to three times with pre-warmed growth medium. [1]

-

Mount the coverslips and immediately image the cells using a fluorescence microscope equipped with a Cy5 filter set (Excitation/Emission ~620/670 nm). [6]

Protocol 2: Staining of Suspension Cells (Mammalian or Bacterial)

This protocol is suitable for flow cytometry or fluorescence microscopy of cells in suspension.

Figure 3: Workflow for staining suspension cells.

Materials:

-

DiSC3(5) working solution (as prepared in Protocol 1)

-

Suspension cells (e.g., mammalian cells or bacteria)

-

Growth medium or appropriate buffer

-

Centrifuge

-

Fluorescence microscope or flow cytometer

Procedure:

-

Prepare a cell suspension at a density of approximately 1 x 10^6 cells/mL in the desired buffer or medium. [13] For bacteria, an OD600 of 0.2-0.3 is often recommended.[6]

-

Add the DiSC3(5) working solution to the cell suspension to achieve a final concentration of 1-5 µM. For bacterial staining, a final concentration of 2 µM is a good starting point.[6]

-

Incubate the cell suspension for 2-20 minutes at 37°C, with gentle agitation for bacterial cultures. [3][6]

-

Centrifuge the cell suspension at 1000-1500 rpm for 5 minutes. [3]

-

Remove the supernatant and gently resuspend the cell pellet in pre-warmed fresh growth medium or buffer. [3]

-

Repeat the wash step (centrifugation and resuspension) two more times. [3]

-

Analyze the stained cells by fluorescence microscopy or flow cytometry.

Drug Development Applications: Screening for Antimicrobial Peptides

DiSC3(5) is a valuable tool for screening antimicrobial peptides (AMPs) and other compounds that target the bacterial cell membrane.[9] A rapid increase in fluorescence indicates membrane depolarization, a hallmark of many membrane-active antimicrobials.[7]

Figure 4: Screening for membrane-active antimicrobials.

Important Considerations

-

Toxicity: At higher concentrations or with prolonged incubation, DiSC3(5) can be toxic to cells and may inhibit mitochondrial respiration.[3] It is crucial to use the lowest effective concentration and minimize incubation time.

-

Phototoxicity: Like many fluorescent dyes, DiSC3(5) can be phototoxic upon illumination. Minimize light exposure to the stained cells.

-

Calibration: For quantitative measurements of membrane potential in millivolts, a calibration curve can be generated using potassium ionophore valinomycin (B1682140) in the presence of varying extracellular potassium concentrations.[6]

-

Controls: Always include appropriate controls, such as untreated cells (negative control) and cells treated with a known depolarizing agent like gramicidin (B1672133) or CCCP (positive control).[2]

By following these guidelines and protocols, researchers can effectively utilize DiSC3(5) as a powerful tool for investigating cellular and mitochondrial membrane potential in a wide range of biological applications.

References

- 1. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]

- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bacterial Dye Release Measures in Response to Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medicine.tulane.edu [medicine.tulane.edu]

- 11. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

Application Notes: Quantitative Measurement of Membrane Potential with DiSC3(5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plasma membrane potential (ΔΨ) is a critical parameter in cell physiology, playing a pivotal role in a multitude of cellular processes including signal transduction, ion transport, and cellular bioenergetics. The lipophilic cationic dye, 3,3'-dipropylthiadicarbocyanine iodide, commonly known as DiSC3(5), is a widely used fluorescent probe for the ratiometric measurement of membrane potential in a variety of biological systems. Its ability to report changes in membrane potential makes it an invaluable tool in basic research and drug discovery, particularly for screening compounds that modulate ion channel or transporter activity.

Principle of the DiSC3(5) Assay